![molecular formula C13H10N2O3S B2874896 N-((5-(furan-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide CAS No. 1105241-80-2](/img/structure/B2874896.png)
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
“N-((5-(furan-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide” is a chemical compound that belongs to the family of isoxazole derivatives. Isoxazole is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . It is known for its wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
The synthesis of isoxazole derivatives has been an interesting field of study for decades . A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .Molecular Structure Analysis
The molecular structure of “N-((5-(furan-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide” is characterized by the presence of a furan ring, an isoxazole ring, and a thiophene ring. The molecular formula is C16H14N2O3S and the molecular weight is 314.36.Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .Scientific Research Applications
Antibacterial Activity
The furan nucleus is a critical component in medicinal chemistry, particularly in the development of new antibacterial agents. The compound , due to its furan moiety, may exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria . This could be pivotal in addressing the global issue of microbial resistance to current antimicrobial medicines.
Antifungal Applications
Furan derivatives have been synthesized and studied for their potential as fungicides . The structural reactivity of furan compounds allows for the creation of various derivatives that can be tested against a range of fungal species, contributing to the agricultural sector by protecting crops from fungal infections.
Pharmacological Properties
Compounds containing furan rings are known to possess a wide array of pharmacological benefits. These include anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer properties . The compound’s furan component could be leveraged to explore these therapeutic areas further.
Synthesis of Novel Drugs
The inclusion of the furan nucleus is an essential synthetic strategy in drug discovery. The compound’s unique structure, featuring both furan and isoxazole rings, could be a starting point for the synthesis of novel drugs with improved efficacy and safety profiles .
Chemical Stability and Reactivity
The compound’s stability and reactivity can be assessed through HOMO-LUMO energy gap studies. Such studies are crucial in determining the most stable and least reactive forms of the compound, which is vital for its practical applications in various fields .
Organic Chemistry Research
The compound’s structure, containing both furan and thiophene moieties, makes it an interesting subject for organic chemistry research. It can be used to study various organic reactions and syntheses, contributing to the advancement of organic synthetic methods .
Future Directions
Isoxazole and its derivatives have shown immense importance because of their wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c16-13(12-4-2-6-19-12)14-8-9-7-11(18-15-9)10-3-1-5-17-10/h1-7H,8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STNLHKHLPHHMTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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